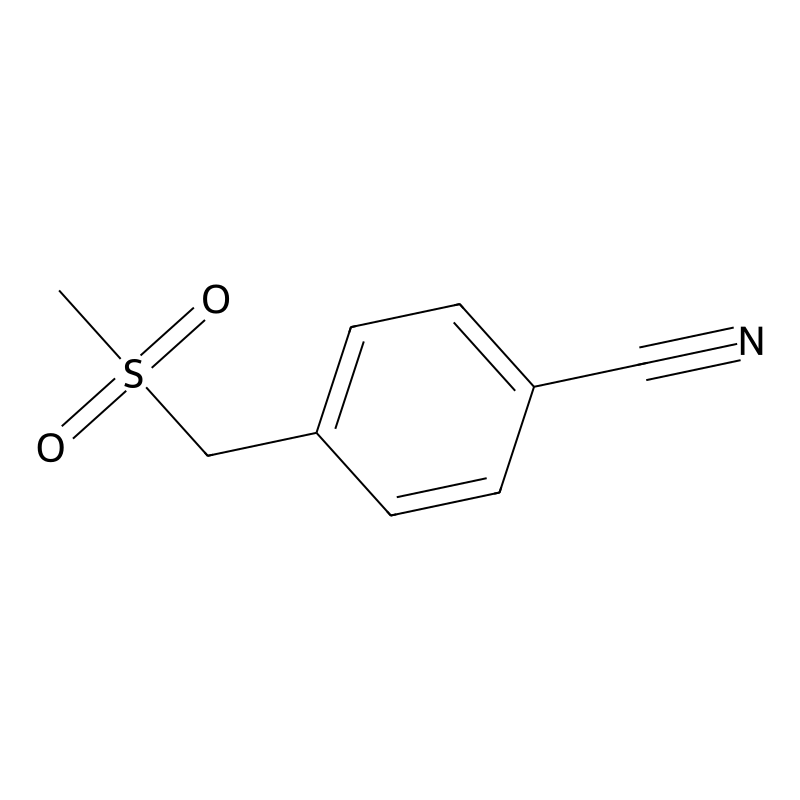

4-(Methanesulfonylmethyl)benzonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

4-(Methanesulfonylmethyl)benzonitrile is a substituted aromatic nitrile containing a methanesulfonylmethyl moiety at the para position. This structure is not a trivial modification of more common benzonitriles; its primary value is established as a critical, advanced intermediate in the synthesis of specific high-value active pharmaceutical ingredients (APIs). Its principal documented application is as a key building block in scalable manufacturing routes for the selective COX-2 inhibitor, Etoricoxib [1]. The compound's utility is defined by its ability to participate in efficient carbon-carbon bond-forming reactions to construct the core of the final drug molecule.

Direct substitution of 4-(methanesulfonylmethyl)benzonitrile with simpler, more common precursors is often inefficient from a process chemistry perspective. For instance, starting with 4-(chloromethyl)benzonitrile requires the end-user to perform an additional synthetic step to introduce the methanesulfonyl group, adding labor, reagent costs, and process validation complexity. While feasible, this shifts the burden of yield optimization and impurity profiling for a critical intermediate onto the user. Alternative synthetic strategies for the target API, such as those involving the late-stage oxidation of a thioether precursor to the required sulfone, have been noted in prior art to suffer from poor yields, complicating purification and reducing overall process efficiency [1]. Procuring the pre-formed sulfone nitrile de-risks the synthesis by providing a well-characterized, high-purity building block ready for the critical C-C coupling step.

Precursor Suitability: Enables High-Yield Synthesis of a Core Etoricoxib Ketone Intermediate

This compound is a purpose-built precursor for the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, a key intermediate for the API Etoricoxib. A patented process describes the reaction of 4-(methanesulfonylmethyl)benzonitrile with the Grignard reagent of 5-bromo-2-methylpyridine to furnish this key ketone in high purity and good yield [1]. This specific reaction design avoids less efficient routes, such as those requiring late-stage oxidation steps which have been associated with poor yields [2].

| Evidence Dimension | Process Efficiency in API Intermediate Synthesis |

| Target Compound Data | Enables a route described as providing the ketone intermediate in 'good yield' and 'high purity' [<a href="https://patents.google.com/patent/WO2008006565A1/en" target="_blank">1</a>]. |

| Comparator Or Baseline | Alternative routes involving oxidation of thio-compounds to their sulfonyl counterparts, which can result in 'very poor yield' [<a href="https://patents.google.com/patent/US9024030B2/en" target="_blank">2</a>]. |

| Quantified Difference | Provides a more reliable and direct synthetic pathway, mitigating the risk of low-yield oxidation steps cited in prior art. |

| Conditions | Grignard reaction between 4-(methanesulfonylmethyl)benzonitrile and a metalated pyridine derivative to form a key ketone intermediate [<a href="https://patents.google.com/patent/WO2008006565A1/en" target="_blank">1</a>]. |

For process development and manufacturing, using this intermediate de-risks production by avoiding problematic, low-yield reactions, leading to higher throughput and more reliable API synthesis.

Processability Advantage: Offloads a High-Yield, Validated Synthesis Step

The value of procuring this compound is underscored by its own efficient synthesis, which can be performed on a large scale. A documented procedure shows that 4-(methanesulfonylmethyl)benzonitrile can be prepared from 4-(chloromethyl)benzonitrile and sodium methanesulfinate in N,N-dimethylformamide (DMF) with a yield of 90-95% [1]. By purchasing this compound, a manufacturer effectively outsources this high-yield step, ensuring a consistent, high-purity input for subsequent critical transformations.

| Evidence Dimension | Yield of Sulfone Formation Step |

| Target Compound Data | 90-95% yield [<a href="https://patents.google.com/patent/WO2008006565A1/en" target="_blank">1</a>]. |

| Comparator Or Baseline | User-performed synthesis from 4-(chloromethyl)benzonitrile. |

| Quantified Difference | Procuring this compound provides a near-quantitative starting material, eliminating the need for the end-user to execute and optimize this 90-95% yield reaction in-house. |

| Conditions | Reaction of 4-(chloromethyl)benzonitrile with sodium methanesulfinate in DMF at 60-70 °C. |

This allows procurement to simplify the supply chain and R&D to focus on more complex downstream chemistry, rather than spending resources on optimizing a solved intermediate synthesis.

Streamlined Manufacturing of Etoricoxib and Structurally Related APIs

This compound is the right choice for process chemists and manufacturers focused on the efficient, large-scale synthesis of Etoricoxib. The evidence confirms its role in a high-yield pathway that avoids problematic oxidation steps, making it a preferred starting material for de-risking and simplifying the production of the final API [REFS-1, REFS-2].

Medicinal Chemistry Programs Targeting Bipyridine Scaffolds

For research and development in medicinal chemistry, this compound serves as a validated building block for creating libraries of Etoricoxib analogs or other novel bipyridine-based compounds. Its proven reactivity in forming the key phenyl-pyridine linkage allows researchers to reliably incorporate the 4-(methanesulfonylmethyl)phenyl moiety, a common pharmacophore in COX-2 inhibitors, into new molecular designs [1].